molecular formula C8H6BClO3 B151794 (5-Chlorobenzofuran-2-yl)boronic acid CAS No. 223576-64-5

(5-Chlorobenzofuran-2-yl)boronic acid

Cat. No. B151794
CAS RN: 223576-64-5
M. Wt: 196.4 g/mol
InChI Key: IODPQZJZPKMFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chlorobenzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 223576-64-5 . It has a molecular weight of 196.4 and its IUPAC name is 5-chloro-1-benzofuran-2-ylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves several stages . The process begins with the reaction of 5-chlorobenzofuran with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in hexane and dimethyl ether at -60 to -10°C . This is followed by the addition of triisopropyl borate . The mixture is then quenched with 2N hydrochloric acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BClO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4,11-12H . The molecular formula is C8H6BClO3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Boronic acids, including derivatives similar to (5-Chlorobenzofuran-2-yl)boronic acid, are recognized for their role in drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has been increasing, highlighted by the approval of several boronic acid-based drugs by regulatory authorities. These compounds are valued for potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. Boronic acids have been utilized in developing inhibitors and therapeutic agents due to their unique chemical properties that allow for selective interactions with biological molecules (Plescia & Moitessier, 2020).

Material Science and Environmental Applications

In the field of material science, boronic acids play a crucial role in the development of sensing materials. Boronic acid sensors with double recognition sites have been reviewed for their ability to recognize carbohydrates, catecholamines, ions, hydrogen peroxide, and other substances. These sensors' enhanced binding affinity and selectivity, due to the double recognition sites, offer significant advantages for developing highly efficient and selective chemical sensors (Bian et al., 2019).

Boron in Environmental and Health Studies

The environmental and health impacts of boron, including compounds like boric acid and borax (which are related to boronic acids), have been extensively studied. Boron compounds are used in various applications, from flame retardants to preservatives, and understanding their toxicity and behavior in biological systems is crucial. Research on boron compounds' toxicity indicates that they generally display low acute toxicity and are not carcinogenic or mutagenic. However, reproductive and developmental effects have been noted at high exposure levels, emphasizing the need for controlled use and exposure to boron-containing compounds (Hadrup et al., 2021).

Safety and Hazards

The safety information for “(5-Chlorobenzofuran-2-yl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPQZJZPKMFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-chlorobenzofuran (14 g, crude) in dry tetrahydrofuran (250 mL) were added tetramethylethylenediamine (12.82 g, 110 mmol). The solution was kept below −60° C. under argon, while the solution of butyllithium in hexane (44 ml, 2.5 M) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (51.88 g, 276 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 ml, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 ml). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-chlorobenzofuran-2-ylboronic acid (7.5 g) which was used for the next step without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two
Quantity
51.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8.8 g (57.7 mmol) 5-chlorobenzofuran in 250 ml dry ether were added 7.32 g (63.0 mmol) tetramethylethylenediamine (TMEDA). The solution was kept below −60° C. under argon, while 37.5 ml of a 1.6M solution of butyllithium in hexane was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of 35.7 g (190 mmol) triisopropyl borate. After warming to room temperature the mixture was quenched with 70 ml 2N hydrochloric acid and stirred for 1 h. The organic layer was washed three times with 30 ml 2N hydrochloric acid, twice with water, and extracted with 2N sodium hydroxide solution, successively. The alkaline aqueous layer was brought to pH5 and extracted with tert.-butylmethylether. All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the pale yellow crystalline boronic acid which was used for the next step without further purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.